Methyl 2-amino-3-fluoroisonicotinate
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Overview
Description
Methyl 2-amino-3-fluoroisonicotinate is a chemical compound with the molecular formula C7H7FN2O2. It is a derivative of isonicotinic acid, featuring an amino group at the 2-position and a fluorine atom at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-fluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-aminoisonicotinic acid with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position. The resulting 2-amino-3-fluoroisonicotinic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-fluoroisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Methyl 2-aminoisonicotinate: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
Methyl 3-fluoroisonicotinate:
Methyl 2-amino-4-fluoroisonicotinate: Similar structure but with the fluorine atom at the 4-position, leading to different chemical and biological properties.
Uniqueness: Methyl 2-amino-3-fluoroisonicotinate is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can enhance its reactivity and binding properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-3-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAWISSSBXWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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